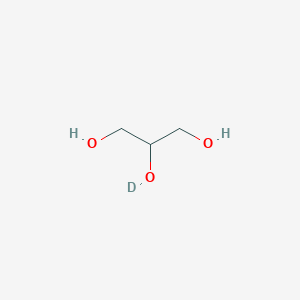
(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring, multiple hydroxyl groups, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the oxolane and nitrile groups. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This step often involves the condensation of urea with β-dicarbonyl compounds under acidic or basic conditions.
Attachment of the Oxolane Ring: The oxolane ring can be introduced through a cyclization reaction involving a suitable diol precursor.
Introduction of the Nitrile Group: The nitrile group can be added via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution on the pyrimidine ring.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups on the pyrimidine ring.
科学的研究の応用
Chemistry
In chemistry, (2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its interactions with enzymes and nucleic acids, given its structural similarity to nucleotides.
Medicine
In medicinal chemistry, the compound is explored for its potential as an antiviral or anticancer agent, due to its ability to interfere with nucleic acid synthesis.
Industry
In the industrial sector, this compound may be used in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites. Additionally, it can interfere with nucleic acid synthesis by incorporating into DNA or RNA strands, leading to chain termination or mutations.
類似化合物との比較
Similar Compounds
Cytosine: A pyrimidine base found in nucleic acids.
Uracil: Another pyrimidine base found in RNA.
Thymine: A pyrimidine base found in DNA.
Uniqueness
(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile is unique due to its combination of a pyrimidine ring with an oxolane and nitrile group, which imparts distinct chemical properties and biological activities not found in simpler pyrimidine derivatives.
特性
分子式 |
C10H11N3O6 |
|---|---|
分子量 |
269.21 g/mol |
IUPAC名 |
(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C10H11N3O6/c11-3-10(4-14)7(17)6(16)8(19-10)13-2-1-5(15)12-9(13)18/h1-2,6-8,14,16-17H,4H2,(H,12,15,18)/t6-,7?,8+,10+/m0/s1 |
InChIキー |
BOOIQRVKXMDSTM-JIDVSUIFSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@](O2)(CO)C#N)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)C#N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
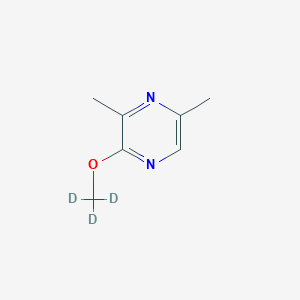
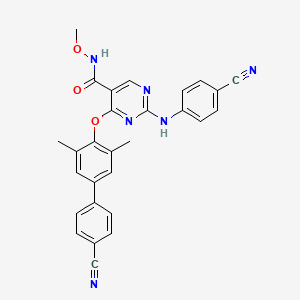
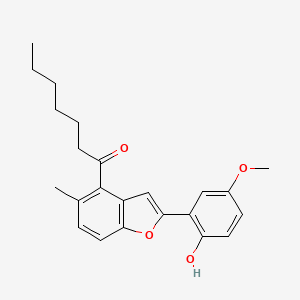
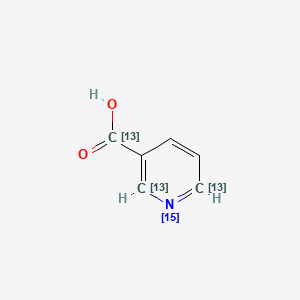
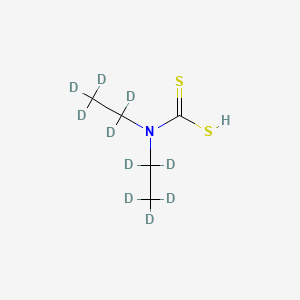

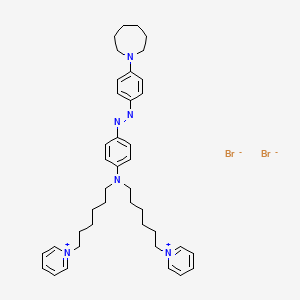
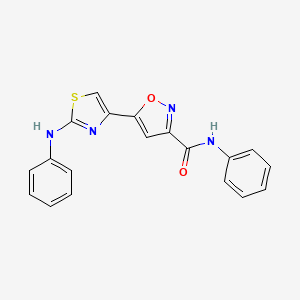


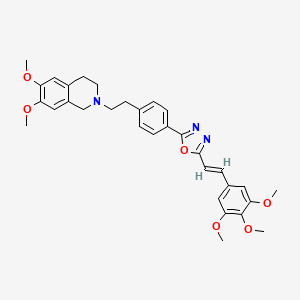
![2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394338.png)
